3-[Benzyl(methyl)amino]benzoic acid
Overview
Description
3-[Benzyl(methyl)amino]benzoic acid is a chemical compound characterized by its benzyl and amino groups attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The compound can be synthesized by reacting benzyl chloride with methylamine under controlled conditions.
Benzoic Acid Derivatization: The benzoic acid core can be modified by introducing the benzyl(methyl)amino group through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalytic Methods: Catalysts may be used to enhance the efficiency of the synthesis process, reducing reaction times and improving yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions can be employed to convert the benzoic acid core to its corresponding alcohol or amine.
Substitution: Substitution reactions can introduce different functional groups to the benzyl or amino moieties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzaldehyde, benzoic acid, and its derivatives.
Reduction Products: Benzyl alcohol, benzylamine, and other reduced derivatives.
Substitution Products: Halogenated benzyl compounds and various substituted amines.
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalyst Support: It can be used as a support material for catalysts in various chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Drug Development:
Medicine:
Pharmaceuticals: The compound may be used in the formulation of drugs targeting specific diseases.
Diagnostic Agents: It can be employed as a diagnostic agent in medical imaging techniques.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Scientific Research Applications
1. Radiopharmaceutical Synthesis
The synthesis of derivatives related to 3-[Benzyl(methyl)amino]benzoic acid, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, plays a significant role in radiopharmaceutical research. These compounds are prepared using specific methods like carbonation of lithium salts and reduction with sodium cyanoborohydride or tritium gas. They are essential in studying biological processes and disease diagnosis through radiolabeling techniques (Taylor et al., 1996).
2. Enzymatic and Microbial Biosynthesis
Research on derivatives of 3-amino-benzoic acid, closely related to this compound, includes its enzymatic kinetic resolution and microbial biosynthesis. Such studies involve the use of specific enzymes and microorganisms like E. coli to produce important building block molecules for a range of compounds with various biological activities (Zhang & Stephanopoulos, 2016).
3. Natural Product Biosynthesis
The biosynthesis of natural products derived from compounds like 3-amino-5-hydroxy benzoic acid, a precursor to a large group of natural products including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, is another vital research application. Such research covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural products (Kang, Shen, & Bai, 2012).
4. Chromatographic Separation Techniques
Studies on the chromatographic separation of amino benzoic acids, which include compounds like this compound, focus on understanding the influence of ionic liquids as mobile phase additives. This research is significant in improving the efficiency and effectiveness of high-performance liquid chromatography (HPLC) in separating and identifying biologically active substances (Zheng, Polyakova, & Row, 2007).
5. Stress Tolerance in Plants
Research on compounds like benzoic acid, closely related to this compound, reveals their role in inducing multiple stress tolerance in plants. Such studies demonstrate the effectiveness of these molecules in imparting tolerance to heat, drought, and chilling stress in various plant species (Senaratna et al., 2004).
Mechanism of Action
Target of Action
The primary target of 3-[Benzyl(methyl)amino]benzoic acid, also known as PRL-8-53, remains unknown . It has been suggested that it may interact with cholinergic systems and dopamine pathways .
Mode of Action
It is believed to potentiate dopamine while partially inhibiting serotonin . This suggests that it may modulate neurotransmitter levels in the brain, potentially enhancing cognitive function .
Biochemical Pathways
Given its potential interaction with cholinergic systems and dopamine pathways, it may influence various cognitive processes, including memory and learning .
Pharmacokinetics
It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg . This suggests that it has a high therapeutic index .
Result of Action
It has been shown to have potential cognitive-enhancing effects in humans . It has also been observed to have brief hypotensive effects in canines at doses above 8 mg/kg , and high doses have been found to depress motor activity in rats and mice .
Comparison with Similar Compounds
Benzylamine: Similar in structure but lacks the benzoic acid core.
N-Benzylmethylamine: Similar but with a different arrangement of the benzyl and amino groups.
3-Aminobenzoic Acid: Similar but without the benzyl group.
Uniqueness:
Complexity: The presence of both benzyl and amino groups on the benzoic acid core makes this compound more complex and versatile compared to its similar counterparts.
Functional Diversity:
This comprehensive overview provides a detailed understanding of 3-[Benzyl(methyl)amino]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[benzyl(methyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYETUGUODSRGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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